molecular formula C8H6N2O B13103468 Oxepino[2,3-D]pyrimidine CAS No. 36338-06-4

Oxepino[2,3-D]pyrimidine

Cat. No.: B13103468
CAS No.: 36338-06-4
M. Wt: 146.15 g/mol
InChI Key: QEIHGQHPVPXWGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Oxepino[2,3-D]pyrimidine is a heterocyclic compound that features a fused ring system combining an oxepine and a pyrimidine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer, antibacterial, and anti-inflammatory properties .

Chemical Reactions Analysis

Types of Reactions

Oxepino[2,3-D]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxepino derivatives, while substitution reactions can introduce various functional groups onto the fused ring system .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Oxepino[2,3-D]pyrimidine can be compared with other fused pyrimidine derivatives such as:

Uniqueness

What sets this compound apart from these similar compounds is its unique fused ring system that combines an oxepine and a pyrimidine ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in medicinal chemistry and drug development .

Properties

CAS No.

36338-06-4

Molecular Formula

C8H6N2O

Molecular Weight

146.15 g/mol

IUPAC Name

oxepino[2,3-d]pyrimidine

InChI

InChI=1S/C8H6N2O/c1-2-4-11-8-7(3-1)5-9-6-10-8/h1-6H

InChI Key

QEIHGQHPVPXWGH-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CN=CN=C2OC=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.